Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-
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Overview
Description
Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]- is a complex organic compound known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]- typically involves a series of chemical reactions starting from readily available precursors. The process often includes:
Diazotization: The formation of a diazonium salt from an aromatic amine.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo linkage.
Acylation: Introduction of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the cleavage of the azo bond, resulting in the formation of amines.
Substitution: The presence of multiple functional groups allows for substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce aromatic amines.
Scientific Research Applications
Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]- involves its interaction with specific molecular targets and pathways. The azo linkage and functional groups allow it to bind to proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-[5-[bis(2-methoxyethyl)amino]-2-[(2-cyano-4-nitrophenyl)azo]phenyl]acetamide
- N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]acetamide
Uniqueness
Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity and a wide range of applications, setting it apart from similar compounds.
This detailed article provides a comprehensive overview of Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
58049-96-0 |
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Molecular Formula |
C22H25ClN6O6 |
Molecular Weight |
504.9 g/mol |
IUPAC Name |
N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C22H25ClN6O6/c1-14(30)25-18-11-20(28(5-7-33-2)6-8-34-3)21(35-4)12-19(18)26-27-22-15(13-24)9-16(29(31)32)10-17(22)23/h9-12H,5-8H2,1-4H3,(H,25,30) |
InChI Key |
MVVWURWLNQHWMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])C#N)OC)N(CCOC)CCOC |
Origin of Product |
United States |
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